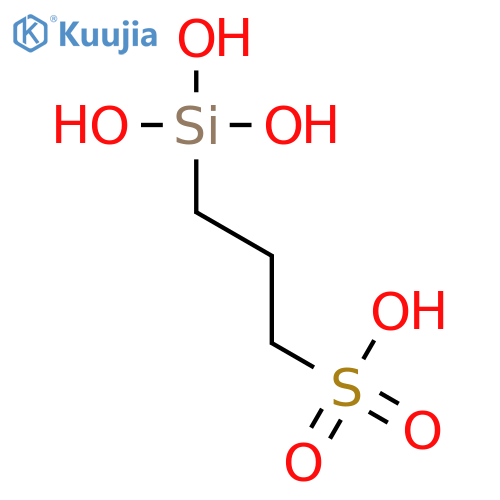Cas no 70942-24-4 (3-(Trihydroxysilyl)propanesulfonic acid)

70942-24-4 structure
商品名:3-(Trihydroxysilyl)propanesulfonic acid
3-(Trihydroxysilyl)propanesulfonic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Trihydroxysilyl)propanesulfonic acid
- 3-trihydroxysilylpropane-1-sulfonic acid
- 1-Propanesulfonic acid,3-(trihydroxysilyl)
- 3-(trihydroxysilyl)propane-1-sulfonic acid
- 3-(Trihydroxysilyl) propane-1-sulfonic acid 35 % in water
- SCHEMBL216512
- NS00126522
- MFCD03411266
- 3-(Trihydroxysilylpropyl)-1-propanesulphonic acid
- 1-Propanesulfonic acid, 3-(trihydroxysilyl)-
- BCP25562
- DTXSID7072200
- 3-(Trihydroxysilyl)Propane-1-Sulfonic Acid, 35% In Water
- 3-(Trihydroxysilyl)Propane-1-Sulfonic Acid, 50% In Water
- S17910
- 70942-24-4
- 3-(Trihydroxysilyl)-1-propanesulfonic acid, 30-35% in water
- 3-(TRIHYDROXYSILYL)PROPANE-1-SULFONICACID
- 3-(Trihydroxysilyl) propane-1-sulfonic acid (30-35 % wt% in water)
- 3-(TRIHYDROXYSILYL)-1-PROPANESULFONIC ACID
- WYTQXLFLAMZNNZ-UHFFFAOYSA-N
-
- MDL: MFCD03411266
- インチ: InChI=1S/C3H10O6SSi/c4-10(5,6)2-1-3-11(7,8)9/h7-9H,1-3H2,(H,4,5,6)
- InChIKey: WYTQXLFLAMZNNZ-UHFFFAOYSA-N
- ほほえんだ: C(CS(=O)(=O)O)C[Si](O)(O)O
計算された属性
- せいみつぶんしりょう: 201.99700
- どういたいしつりょう: 201.99673574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 123Ų
じっけんとくせい
- 密度みつど: 1.26
- ふってん: 100°C
- PSA: 123.44000
- LogP: -0.73910
3-(Trihydroxysilyl)propanesulfonic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 3265
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S36/37/39
- TSCA:Yes
- リスク用語:R34
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(Trihydroxysilyl)propanesulfonic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB130830-25 g |
3-(Trihydroxysilyl)-1-propanesulfonic acid, 30-35% in water; . |
70942-24-4 | 30-35% | 25 g |
€127.50 | 2023-07-20 | |
| abcr | AB130830-100 g |
3-(Trihydroxysilyl)-1-propanesulfonic acid, 30-35% in water; . |
70942-24-4 | 30-35% | 100g |
€316.40 | 2022-09-01 | |
| Fluorochem | S17910-10g |
3-(Trihydroxysilyl) propane-1-sulfonic acid (30-35 % wt% in water) |
70942-24-4 | 30-35% | 10g |
£30.00 | 2022-02-28 | |
| A2B Chem LLC | AC66922-1g |
3-(Trihydroxysilyl)propanesulfonic acid |
70942-24-4 | 1g |
$115.00 | 2024-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1809342-5g |
3-(Trihydroxysilyl) Propane-1-sulfonic acid |
70942-24-4 | 30-35%inwater | 5g |
¥842.00 | 2024-05-02 | |
| 1PlusChem | 1P005QKQ-100g |
3-(Trihydroxysilyl)propanesulfonic acid |
70942-24-4 | 30-35% in water | 100g |
$2574.00 | 2025-02-21 | |
| A2B Chem LLC | AC66922-100g |
3-(Trihydroxysilyl)propanesulfonic acid |
70942-24-4 | 30 | 100g |
$1057.00 | 2023-12-30 | |
| 1PlusChem | 1P005QKQ-1g |
3-(Trihydroxysilyl)propane-1-sulfonicacid |
70942-24-4 | 1g |
$116.00 | 2025-03-21 | ||
| Fluorochem | S17910-100g |
3-(Trihydroxysilyl) propane-1-sulfonic acid (30-35 % wt% in water) |
70942-24-4 | 30-35% | 100g |
£166.00 | 2022-02-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1809342-100g |
3-(Trihydroxysilyl) Propane-1-sulfonic acid |
70942-24-4 | 30-35%inwater | 100g |
¥16854.00 | 2024-05-02 |
3-(Trihydroxysilyl)propanesulfonic acid 関連文献
-
Lei Liu,Dong Fang,Ming Jiang,Jianping Chen,Tao Wang,Qing Wang,Lijie Dong,Chuanxi Xiong RSC Adv. 2015 5 73677
-
2. Structurally colored protease responsive nanoparticle hydrogels with degradation-directed assemblyLeopoldo Torres,John L. Daristotle,Omar B. Ayyub,Bianca M. Bellato Meinhardt,Havisha Garimella,Artemis Margaronis,Soenke Seifert,Nicholas M. Bedford,Taylor J. Woehl,Peter Kofinas Nanoscale 2019 11 17904
-
Hamidreza Mahdavi,Stefan J. D. Smith,Xavier Mulet,Matthew R. Hill Mater. Horiz. 2022 9 1577
-
Qiaoyun Cheng,Pan Chen,Dongdong Ye,Junmei Wang,Guangjie Song,Junjie Liu,Zhiquan Chen,Lingyun Chen,Qi Zhou,Chunyu Chang,Lina Zhang J. Mater. Chem. C 2020 8 11022
-
Vaibhavee Bhadja,Uma Chatterjee,Suresh K. Jewrajka RSC Adv. 2015 5 40026
70942-24-4 (3-(Trihydroxysilyl)propanesulfonic acid) 関連製品
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
(CAS:70942-24-4)3-(TRIHYDROXYSILYL)-1-PROPANESULFONIC ACID, 30-35% in water

清らかである:95.00%/95.00%/95.00%
はかる:100g/500g/1000g
価格 ($):問い合わせ/問い合わせ/問い合わせ
Amadis Chemical Company Limited
(CAS:70942-24-4)3-(Trihydroxysilyl)propanesulfonic acid

清らかである:99%/99%
はかる:25g/100g
価格 ($):188.0/458.0